Mirtazapine hydrochloride

Preformulation Bioavailability Salt selection

Select mirtazapine hydrochloride (CAS 207516-99-2) for its 36-fold higher aqueous solubility (1.1 mg/mL) over the free base, enabling robust immediate-release and ODT formulation. Its cleaner pharmacological profile—15-fold lower α1-adrenoceptor affinity than mianserin—reduces confounding variables in mechanistic studies. Meta-analyses confirm a 68% higher likelihood of remission at 2 weeks versus SSRIs, supporting fast-onset clinical research. Specify low-hygroscopicity crystals (≤0.6% weight gain) for superior stability in humid climates. Insist on pharmacopeial-grade impurity control (Impurity A ≤0.1%).

Molecular Formula C17H20ClN3
Molecular Weight 301.8 g/mol
CAS No. 207516-99-2
Cat. No. B15186617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirtazapine hydrochloride
CAS207516-99-2
Molecular FormulaC17H20ClN3
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl
InChIInChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H
InChIKeySISMRXGXKXMBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirtazapine Hydrochloride (CAS 207516-99-2): A NaSSA Antidepressant with Distinct Physicochemical and Pharmacological Profile


Mirtazapine hydrochloride is a racemic tetracyclic piperazino-azepine compound and the hydrochloride salt of mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA) [1]. Approved for the treatment of major depressive disorder (MDD) and used off-label for insomnia, anxiety, and appetite stimulation, mirtazapine acts by antagonizing central presynaptic alpha-2 adrenergic autoreceptors and heteroreceptors, and by blocking 5-HT2 and 5-HT3 receptors, thereby enhancing noradrenergic and 5-HT1A-mediated serotonergic neurotransmission [2]. The hydrochloride salt form (C17H20ClN3, MW 301.82) offers specific advantages in solubility and formulation over the free base, while its receptor binding profile and clinical efficacy differentiate it from other antidepressants, including tricyclics, SSRIs, and its structural analogue mianserin [3].

Why Generic Substitution of Mirtazapine Hydrochloride Requires Rigorous Evidence


While mirtazapine is available as a generic drug, simple interchangeability assumptions fail when considering the specific salt form, crystalline polymorph, and impurity profile of mirtazapine hydrochloride (CAS 207516-99-2). The free base (CAS 85650-52-8) exhibits significantly lower aqueous solubility (30.2 μg/mL at pH 7.4) compared to the hydrochloride salt (1.1 mg/mL), directly impacting dissolution rate and potential bioavailability [1]. Furthermore, the hygroscopic nature of mirtazapine can affect long-term stability and handling; specific anhydrous crystals with controlled hygroscopicity (≤0.6% weight gain at 75% RH/25°C) are claimed in patents to improve formulation robustness [2]. Impurities such as Impurity A (N-oxide) and Impurity D (desmethyl) are specified in pharmacopeial monographs at ≤0.1% w/w, and variations in impurity profiles between suppliers can affect regulatory compliance and analytical method performance [3]. Therefore, procurement decisions must be grounded in quantitative, comparator-based evidence of the specific hydrochloride salt and its physical characteristics.

Quantitative Differentiation of Mirtazapine Hydrochloride: Evidence for Scientific Selection


Enhanced Aqueous Solubility via Hydrochloride Salt Formation vs. Free Base

Mirtazapine hydrochloride (CAS 207516-99-2) exhibits a water solubility of 1.1 mg/mL (ALOGPS prediction), which is approximately 36-fold higher than the intrinsic aqueous solubility of mirtazapine free base (CAS 85650-52-8), reported as 30.2 μg/mL at pH 7.4 [1]. This solubility enhancement is critical for dissolution-limited absorption and formulation development.

Preformulation Bioavailability Salt selection

Receptor Binding Profile: Reduced α1-Adrenoceptor Affinity vs. Mianserin

In vitro receptor binding assays demonstrate that mirtazapine (Ki = 500 nM for α1-adrenergic) has approximately 15-fold lower affinity for α1-adrenoceptors compared to its close structural analogue mianserin (Ki = 34 nM) [1]. This difference is attributed to altered charge distribution and dipole moment orientation (mirtazapine dipole moment 3× larger than mianserin) resulting from isosteric replacement of CH with N in the A-ring [2].

Pharmacology Receptor binding Off-target effects

High-Potency Histamine H1 Receptor Antagonism: Basis for Sedative and Appetite-Stimulating Effects

Mirtazapine exhibits exceptionally high affinity for the histamine H1 receptor (Ki = 0.14 nM), which is approximately 3-fold higher than mianserin (Ki = 0.40 nM) and substantially higher than other antidepressants like risperidone (Ki = 5.2 nM) and olanzapine (Ki = 0.087 nM) [1]. This potent H1 antagonism underlies mirtazapine's pronounced sedative and appetite-stimulating effects, which are clinically utilized for insomnia and weight gain in depressed patients.

Pharmacodynamics Receptor profiling Off-target effects

Controlled Hygroscopicity of Anhydrous Crystals Improves Stability and Handling

A specific crystalline form of anhydrous mirtazapine (prepared via dehydration of a hydrate) demonstrates a hygroscopic degree of ≤0.6% by weight when stored at 75% relative humidity and 25°C for 500 hours [1]. In contrast, standard mirtazapine is described in pharmacopeial monographs as 'slightly hygroscopic to hygroscopic' without a quantified limit [2]. This controlled low hygroscopicity reduces moisture uptake during manufacturing and storage, enhancing powder flow and tablet compression characteristics.

Solid-state characterization Stability Formulation

Faster Onset of Antidepressant Action vs. SSRIs: Meta-Analysis of Clinical Trials

A systematic review and meta-analysis of 25 randomized controlled trials (n = 2,804 patients) found that at 2 weeks of acute-phase treatment for major depression, mirtazapine demonstrated a significantly higher response rate compared to SSRIs (relative risk [RR] = 1.36, 99% CI 1.13–1.64, p < 0.0001) and a higher remission rate (RR = 1.68, 99% CI 1.20–2.36, p < 0.0001) [1]. Subgroup analyses showed mirtazapine was superior to paroxetine (RR = 2.02, p = 0.003) and venlafaxine (RR = 1.77, p = 0.003) at 2 weeks. No significant differences were observed at 6-12 weeks.

Clinical efficacy Onset of action Meta-analysis

Validated Green HPLC Method for Quantitative Determination with Reduced Environmental Impact

A green HPLC method using ethanol as the organic modifier was developed and validated for the determination of mirtazapine in pharmaceutical formulations. The method demonstrated linearity over the range of 5–100 μg/mL (R² > 0.999), accuracy (recovery 98.5–101.2%), and precision (RSD < 2%) . Compared to conventional methods using acetonitrile or methanol, this approach reduces hazardous solvent consumption and analyst exposure while maintaining ICH-compliant validation parameters, offering a sustainable alternative for routine quality control.

Analytical chemistry Quality control Green chemistry

Optimal Use Cases for Mirtazapine Hydrochloride Based on Quantitative Differentiation


Development of Immediate-Release Oral Solid Dosage Forms Requiring Enhanced Dissolution

The 36-fold higher aqueous solubility of mirtazapine hydrochloride (1.1 mg/mL) over the free base (30.2 μg/mL) makes it the preferred form for immediate-release tablets and orally disintegrating tablets (ODTs). Formulators can leverage this solubility advantage to achieve rapid dissolution and potentially improve oral bioavailability, reducing the risk of dissolution-limited absorption [1]. This is particularly relevant for ODT formulations designed for patients with dysphagia, where rapid disintegration and dissolution are critical quality attributes.

Preclinical Pharmacology Studies Requiring Reduced α1-Adrenoceptor Off-Target Activity

Researchers investigating the role of noradrenergic and serotonergic systems in depression, anxiety, or sleep disorders should select mirtazapine hydrochloride over mianserin when a cleaner pharmacological profile is desired. The 15-fold lower affinity for α1-adrenoceptors (Ki = 500 nM vs. 34 nM for mianserin) minimizes confounding cardiovascular and sedative side effects, allowing more precise attribution of observed effects to alpha-2 and 5-HT receptor modulation [2]. This differentiation is critical for mechanistic studies and in vivo behavioral assays.

Manufacturing of Stable, Low-Moisture Solid Dosage Forms in High-Humidity Environments

Procurement of mirtazapine hydrochloride that meets the low-hygroscopicity specification (≤0.6% weight gain at 75% RH/25°C over 500 hours) is essential for manufacturers operating in humid climates or those seeking to reduce packaging costs. This controlled moisture uptake ensures consistent powder flow, tablet hardness, and long-term chemical stability, mitigating the risk of hydrolytic degradation and batch failures [3]. Use of such crystals aligns with quality-by-design (QbD) principles and simplifies technology transfer.

Clinical Trials or Real-World Studies Focusing on Rapid Onset of Antidepressant Effect

Investigators designing clinical studies where early symptom improvement is a primary or secondary endpoint should prioritize mirtazapine hydrochloride based on meta-analytic evidence of a 36% higher likelihood of response and 68% higher likelihood of remission at 2 weeks compared to SSRIs [4]. This faster onset profile can be leveraged in studies of patients with severe depression, suicidal ideation, or those requiring rapid functional recovery, providing a clear scientific rationale for treatment selection over slower-acting antidepressants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirtazapine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.